molecular formula C13H15NO4 B1382989 (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid CAS No. 1260593-73-4

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Cat. No. B1382989
M. Wt: 249.26 g/mol
InChI Key: HURBVFYCLCMKGU-LLVKDONJSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. In this case, the name suggests that this compound contains a benzyloxycarbonyl amino group and a cyclopropyl group attached to an acetic acid.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, catalysts, and conditions.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity.


Scientific Research Applications

Versatile Building Block for Amino Acids

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid serves as a versatile building block for the synthesis of cyclopropyl-containing amino acids. It has been effectively used in Michael additions and Diels–Alder reactions to produce new amino acids in protected form. This compound also finds application in the synthesis of bicyclic peptidomimetics, which are important in medicinal chemistry due to their constrained structures (Limbach et al., 2009).

Synthesis of Alkyl Hydrogen α-(Benzyloxycarbonylamino)benzylphosphonates

Alkyl hydrogen α-(benzyloxycarbonylamino)benzylphosphonates, prepared from substituted benzaldehydes, benzyl carbamate, and phosphorus(III) chloride, use (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid in their synthesis. These compounds are obtained in moderate to good yields and play a significant role in the development of new chemical compounds (Yuan & Wang, 1990).

Enantioselective Synthesis of Bicyclic β-Amino Acids

This compound is utilized in the enantioselective synthesis of bicyclic β-amino acids. Through an asymmetric Diels–Alder reaction, it leads to the production of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. These derivatives are valuable in the pharmaceutical industry for their unique spatial and electronic features (Songis et al., 2007).

Formation of Benzyloxycarbonylamino-acid Complexes

In its free form, (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid can form addition compounds with its alkali metal salts. This property is significant during the preparation of benzyloxycarbonylamino-acids or peptides, as it influences the crystallization and solubility of these compounds in various solvents (Grommers & Arens, 2010).

Application in Organic Synthesis

This compound plays a crucial role in the preparation of Horner‐Wadsworth‐Emmons Reagent and is used in the Rh-catalyzed enantioselective hydrogenation, a critical process in organic synthesis (Azuma et al., 2012).

Use in Direct N-Cyclopropylation

It is also employed in the direct N-cyclopropylation of cyclic amides and azoles, contributing to the development of new methods for connecting a cyclopropyl group to a nitrogen atom. This technique is particularly important for the synthesis of nitrogenated compounds in the pharmaceutical industry (Gagnon et al., 2007).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact.


Future Directions

This could involve a discussion of potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.


properties

IUPAC Name

(2R)-2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBVFYCLCMKGU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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